Cas no 2138539-88-3 (4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohex-2-en-1-ol)

4-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohex-2-en-1-ol is a functionalized cyclohexenol derivative featuring a pyrazole substituent, which enhances its utility as an intermediate in synthetic organic chemistry. The presence of both hydroxyl and methylpyrazole groups offers versatility for further derivatization, making it valuable in pharmaceutical and agrochemical research. Its cyclohexenol core provides a rigid framework for stereoselective modifications, while the pyrazole moiety introduces potential bioactivity. The compound's structural complexity allows for applications in the development of novel bioactive molecules, particularly in drug discovery and material science. Its stability under standard conditions ensures ease of handling in laboratory settings.
4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohex-2-en-1-ol structure
2138539-88-3 structure
Product Name:4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohex-2-en-1-ol
CAS No:2138539-88-3
MF:C12H18N2O
MW:206.284122943878
CID:5985019
PubChem ID:165491619
Update Time:2025-06-14

4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohex-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohex-2-en-1-ol
    • 2138539-88-3
    • EN300-1155775
    • Inchi: 1S/C12H18N2O/c1-10-3-5-12(15,6-4-10)7-11-8-13-14(2)9-11/h3,5,8-10,15H,4,6-7H2,1-2H3
    • InChI Key: IJYCESVIPLPXOR-UHFFFAOYSA-N
    • SMILES: OC1(C=CC(C)CC1)CC1C=NN(C)C=1

Computed Properties

  • Exact Mass: 206.141913202g/mol
  • Monoisotopic Mass: 206.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 38Ų

4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohex-2-en-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1155775-1.0g
4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohex-2-en-1-ol
2138539-88-3
1g
$0.0 2023-06-09

Additional information on 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohex-2-en-1-ol

Research Brief on 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohex-2-en-1-ol (CAS: 2138539-88-3)

The compound 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohex-2-en-1-ol (CAS: 2138539-88-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the unique structural features of 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohex-2-en-1-ol, which combines a cyclohexenol core with a pyrazole moiety. This hybrid structure is believed to contribute to its bioactivity, particularly in modulating specific enzymatic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects against certain kinases involved in inflammatory responses, suggesting its potential as an anti-inflammatory agent.

The synthesis of 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohex-2-en-1-ol has been optimized in recent work, with researchers achieving higher yields and purity through novel catalytic methods. A team at the University of Cambridge reported a streamlined synthetic route using palladium-catalyzed cross-coupling reactions, which significantly reduced the number of steps compared to traditional methods. This advancement is crucial for scaling up production for preclinical studies.

In terms of pharmacological properties, preliminary in vitro and in vivo studies have shown promising results. The compound demonstrates good bioavailability and moderate metabolic stability, as reported in a recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling study. However, further optimization may be required to improve its pharmacokinetic profile for therapeutic use.

One of the most exciting developments is the compound's potential application in oncology. Research presented at the 2023 American Association for Cancer Research annual meeting revealed that 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohex-2-en-1-ol shows selective cytotoxicity against certain cancer cell lines while sparing normal cells. The mechanism appears to involve the modulation of cell cycle regulators and induction of apoptosis.

Despite these promising findings, challenges remain in the development of this compound. Current research is focusing on structural modifications to enhance potency and reduce potential off-target effects. Additionally, more comprehensive toxicological studies are needed to fully assess its safety profile. The scientific community anticipates that these ongoing investigations will provide clearer insights into the compound's therapeutic potential in the coming years.

In conclusion, 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohex-2-en-1-ol represents an intriguing chemical entity with multiple potential therapeutic applications. Its unique structure and demonstrated biological activities make it a compelling subject for further research in drug discovery and development programs.

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